molecular formula C11H9NO B1294642 2-Phenylpyridin-3-ol CAS No. 3308-02-9

2-Phenylpyridin-3-ol

Cat. No.: B1294642
CAS No.: 3308-02-9
M. Wt: 171.19 g/mol
InChI Key: VHRHRMPFHJXSNR-UHFFFAOYSA-N
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Description

2-Phenylpyridin-3-ol is an organic compound with the molecular formula C11H9NO It is a derivative of pyridine, where a phenyl group is attached to the second position and a hydroxyl group is attached to the third position of the pyridine ring

Scientific Research Applications

2-Phenylpyridin-3-ol has several applications in scientific research, including:

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

It has been observed that pyridinols can act as ambident nucleophiles, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms

Biochemical Pathways

The biochemical pathways affected by 2-Phenylpyridin-3-ol are currently unknown. Given the compound’s potential to act as an ambident nucleophile, it may be involved in a variety of reactions and pathways. Without specific research on this compound, it is difficult to predict which pathways it may affect .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity .

Biochemical Analysis

Biochemical Properties

2-Phenylpyridin-3-ol plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The compound acts as an inhibitor of cytochrome P450 1A2, affecting the enzyme’s ability to metabolize certain drugs and endogenous compounds . Additionally, this compound has been shown to interact with other biomolecules such as transport proteins, influencing their function and stability .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation . The compound also affects gene expression by modulating the activity of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of enzymes, such as cytochrome P450 1A2, inhibiting their catalytic activity . This inhibition can lead to the accumulation of substrates and a decrease in the production of metabolites. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions result in changes in the expression of genes involved in various cellular processes, including inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to inhibit key metabolic enzymes and disrupt normal cellular processes . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The compound is metabolized by these enzymes into various metabolites, which can then participate in further biochemical reactions . Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These changes can lead to shifts in the levels of metabolites and overall energy production within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transport proteins and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for understanding the compound’s bioavailability and potential therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and sorting signals . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpyridin-3-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-iodo-3-hydroxypyridine with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out in benzene with sodium carbonate as a base, and the mixture is degassed with argon before adding the catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-phenylpyridine-3-one, while substitution reactions can produce a variety of substituted phenylpyridines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Phenylpyridin-3-ol include:

  • 2-Phenylpyridine
  • 3-Phenylpyridine
  • 2-Hydroxyphenylpyridine

Uniqueness

This compound is unique due to the presence of both a phenyl group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-phenylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRHRMPFHJXSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186728
Record name 3-Pyridinol, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3308-02-9
Record name 2-Phenyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3308-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003308029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinol, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-3-hydroxypyridine (2.20 g, 12.6 mmol), phenylboronic acid (2.00 g, 16.3 mmol) and palladium (tetrakis)triphenylphosphine (250 mg) in toluene (30 mL), ethanol (15 mL) and 5% aqueous sodium hydroxide (15 mL) was degassed with a stream of nitrogen and stirred vigorously at 100° C. overnight. The mixture was diluted with water (50 mL) and ethyl acetate (100 mL), and the organic layer was dried over sodium sulfate and concentrated, affording a yellow solid. This material was suspended in water (100 mL), a few mL of 1N HCl was added, and the resulting solution was extracted with ethyl acetate. The aqueous layer was neutralized with saturated aqueous sodium bicarbonate, and again was extracted with ethyl acetate. The combined organic extracts were dried with sodium sulfate and concentrated to an oily solid, which was triturated with 2:1 hexane/ethylacetate, affording 0.98 g of 3-hydroxy-2-phenylpyridine.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium (tetrakis)triphenylphosphine
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
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Type
reactant
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Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a 1 liter round bottom flask equipped with a nitrogen inlet and a condenser was introduced 25 gm. (143.68 mmol) 2-bromo-3-hydroxypyridine, 19.27 gm. (156 mmol) phenylboronic acid, 5 gm (4.31 mmol) tetrakistriphenylphosphine palladium (0). The contents were dissolved in 300 ml of benzene and 100 ml of 2M aqueous sodium carbonate solution. The reaction mixture was heated under reflux for a period of 18 hours. The mixture was allowed to cool to room temperature and extracted with ethyl acetate (4×100 ml). The organic phase was dried over sodium sulfate and concentrated in vacuo. The residue was taken up in chloroform followed by treatment with ether to afford a solid precipitate. Upon filtration there was obtained 10.4 gm (42%) of 2-phenyl-3-hydroxypyridine. 1H NMR (CDCl3, 400 MHz) δ 8.22 (d, 1H), 7.71 (d, 2H), 7.51–7.40 (m, 2H), 7.22 (d, 2H), 7.15 (m, 1H) ppm. Mass spectrum APCI m/z 172 (p+1).
Quantity
143.68 mmol
Type
reactant
Reaction Step One
Quantity
156 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakistriphenylphosphine palladium (0)
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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